molecular formula C16H15FN2O2 B7476402 3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide

3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide

Cat. No. B7476402
M. Wt: 286.30 g/mol
InChI Key: GEQRMOIUDDIDHR-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have a neuroprotective effect in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide in lab experiments is its potential therapeutic properties. It has been found to exhibit a range of effects that make it a promising candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide. One area of focus is the development of more effective synthesis methods that can produce the compound in larger quantities. Another area of research is the optimization of its therapeutic properties, such as its anti-inflammatory and anti-tumor effects. Additionally, more research is needed to fully understand its mechanism of action and how it can be used to treat various diseases.

Synthesis Methods

The synthesis of 3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzamide in the presence of a base to yield the final product.

Scientific Research Applications

3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-10-7-8-11(9-13(10)17)15(20)19-14-6-4-3-5-12(14)16(21)18-2/h3-9H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQRMOIUDDIDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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